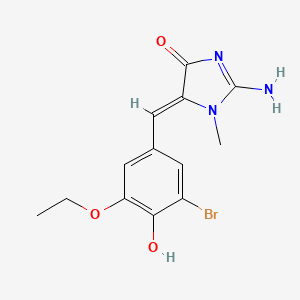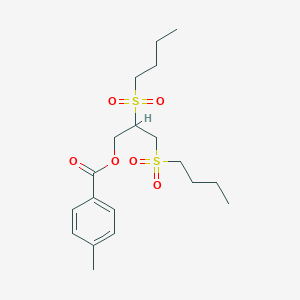
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a sulfonyl-based compound that has been synthesized using different methods. In
Wirkmechanismus
The mechanism of action of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is not well understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response. Inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory activity. It has also been found to have antioxidant activity. In addition, 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been found to have analgesic activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. In addition, it has been found to have good stability under various conditions. However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate. One of the most significant directions is the further exploration of its anti-inflammatory activity. This compound has shown promising results in vitro and in animal models, and further studies are needed to determine its potential as an anti-inflammatory agent. In addition, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of COX-2. Finally, the study of the pharmacokinetics and pharmacodynamics of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate may lead to a better understanding of its potential as a therapeutic agent.
Synthesemethoden
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been synthesized using different methods. One of the most common methods is the reaction between 4-methylbenzoic acid and 1,3-propanediol in the presence of butylsulfonyl chloride. The reaction takes place under reflux conditions, and the product is obtained in good yield. Another method involves the reaction between 4-methylbenzoic acid and 1,3-propanediol in the presence of butylsulfonyl chloride and triethylamine. This method gives a higher yield of the product.
Wissenschaftliche Forschungsanwendungen
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound has been used as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of chiral compounds. In addition, 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been used in the field of medicinal chemistry. It has been found to have potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6S2/c1-4-6-12-26(21,22)15-18(27(23,24)13-7-5-2)14-25-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWDPZQZXORALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC(=O)C1=CC=C(C=C1)C)S(=O)(=O)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(butylsulfonyl)propyl 4-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)
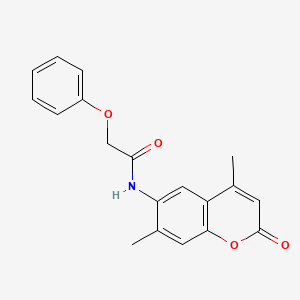
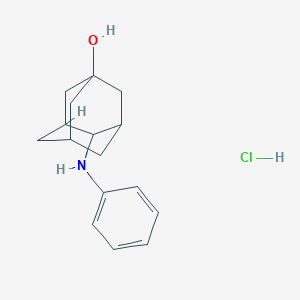
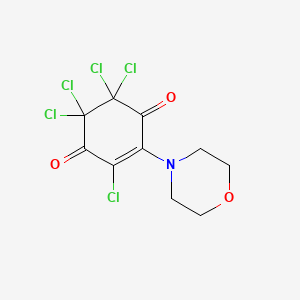
![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
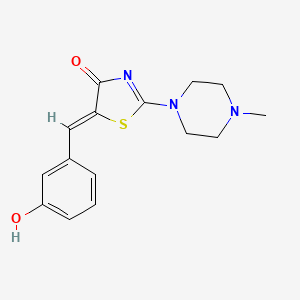
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)
